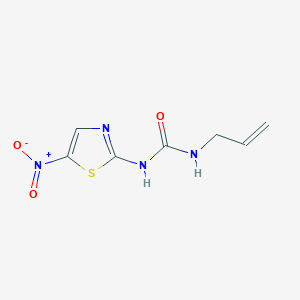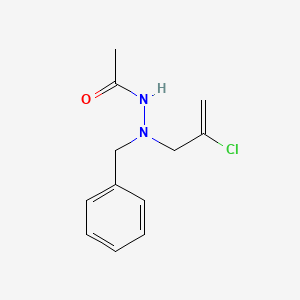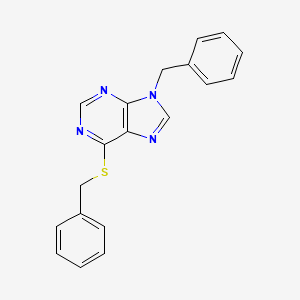
9-Benzyl-6-(benzylsulfanyl)-9h-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzyl-6-(benzylsulfanyl)-9h-purine is a compound with the molecular formula C19H17N5S. It is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. The compound features a benzyl group attached to the nitrogen at position 9 and a benzylsulfanyl group at position 6 of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(benzylsulfanyl)-9h-purine typically involves the reaction of 6-chloropurine with benzyl mercaptan in the presence of a base, followed by benzylation at the nitrogen position. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-(benzylsulfanyl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl group.
Substitution: The benzyl group at the nitrogen position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4)
Substitution: Alkyl halides or aryl halides in the presence of a base
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: De-benzylated purine derivatives
Substitution: Various alkyl or aryl purine derivatives
Scientific Research Applications
9-Benzyl-6-(benzylsulfanyl)-9h-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-(benzylsulfanyl)-9h-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The purine ring can also interact with nucleic acids, affecting their stability and function.
Comparison with Similar Compounds
Similar Compounds
6-Benzylthio-9H-purine: Similar structure but lacks the benzyl group at the nitrogen position.
9-Benzyl-6-chloropurine: Similar structure but has a chlorine atom instead of the benzylsulfanyl group.
6-Mercaptopurine: Similar structure but has a thiol group instead of the benzylsulfanyl group.
Uniqueness
9-Benzyl-6-(benzylsulfanyl)-9h-purine is unique due to the presence of both benzyl and benzylsulfanyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
21186-46-9 |
|---|---|
Molecular Formula |
C19H16N4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
9-benzyl-6-benzylsulfanylpurine |
InChI |
InChI=1S/C19H16N4S/c1-3-7-15(8-4-1)11-23-14-22-17-18(23)20-13-21-19(17)24-12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |
InChI Key |
HYFZJHDNXSLUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


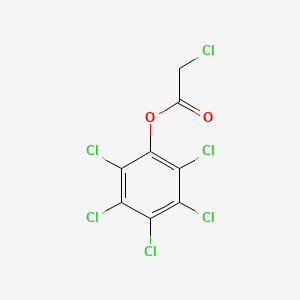
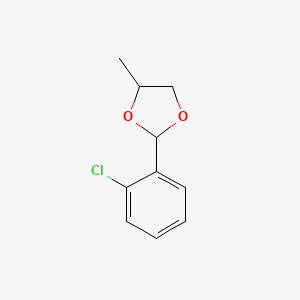
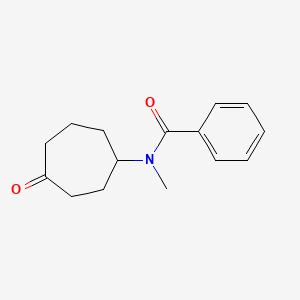
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
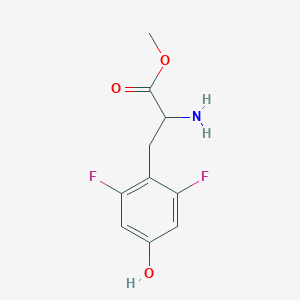
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
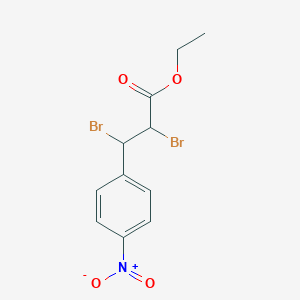
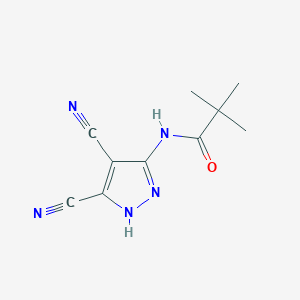
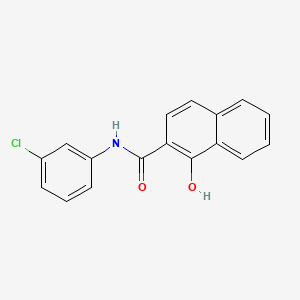
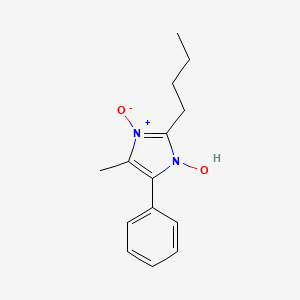
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
